2-Chloro-5-(thiophen-2-YL)nicotinic acid
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Overview
Description
2-Chloro-5-(thiophen-2-yl)nicotinic acid is a heterocyclic compound that combines a thiophene ring with a nicotinic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and thiophene groups in the structure imparts unique chemical properties that can be exploited for various synthetic and functional applications.
Mechanism of Action
Target of Action
It’s known that nicotinic acid, a component of this compound, acts through its receptor on adipocytes . Thiophen-2-yl derivatives have shown significant fungicidal activities , suggesting that they may target specific enzymes or proteins in fungi.
Mode of Action
It’s known that nicotinic acid regulates the formation and release of adipokines by interacting with its receptors . Thiophen-2-yl derivatives have been found to exhibit fungicidal activities , indicating that they may interact with specific fungal targets to inhibit their growth.
Biochemical Pathways
It’s known that nicotinic acid can influence lipid metabolism . Thiophen-2-yl derivatives have shown fungicidal activities , suggesting that they may interfere with essential biochemical pathways in fungi.
Result of Action
It’s known that nicotinic acid can regulate adipokine formation and release . Thiophen-2-yl derivatives have shown significant fungicidal activities , suggesting that they may inhibit the growth of certain fungi.
Action Environment
It’s known that the efficacy of fungicides can be influenced by environmental conditions .
This compound and its derivatives present an interesting area for future research due to their potential fungicidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(thiophen-2-yl)nicotinic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Coupling with Nicotinic Acid: The thiophene ring is then coupled with nicotinic acid through a series of reactions, including esterification and subsequent hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(thiophen-2-yl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids for Suzuki–Miyaura coupling.
Major Products
Substitution: Formation of substituted nicotinic acid derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-5-(thiophen-2-yl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antifungal and anticancer compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Agriculture: It has been explored for its fungicidal properties, particularly against cucumber downy mildew.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(thiophen-2-yl)pyridine: Similar structure but lacks the carboxylic acid group.
5-(Thiophen-2-yl)nicotinic acid: Similar structure but lacks the chlorine atom.
2-Chloro-3-(thiophen-2-yl)nicotinic acid: Similar structure but with a different substitution pattern on the nicotinic acid ring.
Uniqueness
2-Chloro-5-(thiophen-2-yl)nicotinic acid is unique due to the presence of both chlorine and thiophene groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and the development of novel compounds with enhanced properties.
Properties
IUPAC Name |
2-chloro-5-thiophen-2-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-9-7(10(13)14)4-6(5-12-9)8-2-1-3-15-8/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUUAZLCRBLZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686903 |
Source
|
Record name | 2-Chloro-5-(thiophen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865169-81-9 |
Source
|
Record name | 2-Chloro-5-(thiophen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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